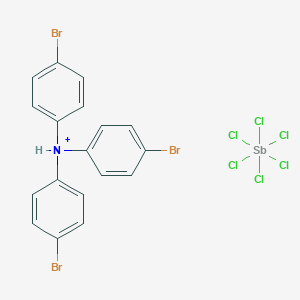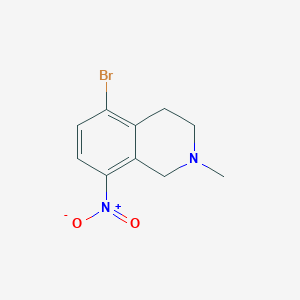
Hexachloroantimony(1-);tris(4-bromophenyl)azanium
Descripción general
Descripción
Tris(4-bromophenyl)aminium hexachloroantimonate is an organic compound with the formula [(4-BrC6H4)3N]SbCl6. Commonly known as magic blue, it is the hexachloroantimonate salt of an amine radical cation. This compound is a blue solid that reacts with many solvents but is soluble in acetonitrile. It is a popular oxidizing agent in organic and organometallic chemistry, with a reduction potential of 0.67 V versus ferrocene/ferrocenium in acetonitrile solution .
Métodos De Preparación
Tris(4-bromophenyl)aminium hexachloroantimonate can be synthesized through the oxidation of tris(4-bromophenyl)amine with antimony pentachloride in the presence of a suitable solvent such as acetonitrile. The reaction typically involves stirring the reactants at room temperature until the formation of the blue solid is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tris(4-bromophenyl)aminium hexachloroantimonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidant for the chemical doping of conjugated polymers.
Substitution: It can be used as a catalyst for the deprotection of tert-butyldimethylsilyl and tetrahydropyranyl ethers.
Coupling Reactions: It mediates intermolecular C(sp2)-C(sp3) free radical coupling reactions.
Common reagents and conditions used in these reactions include antimony pentachloride, acetonitrile, and various organic substrates. Major products formed from these reactions include doped polymers and deprotected organic compounds.
Aplicaciones Científicas De Investigación
Tris(4-bromophenyl)aminium hexachloroantimonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which tris(4-bromophenyl)aminium hexachloroantimonate exerts its effects involves the initial single-electron oxidation of the substrate enolate, followed by regiospecific addition of the resulting electrophilic radical to the target molecule . This process facilitates the formation of new carbon-carbon bonds and the synthesis of complex organic structures.
Comparación Con Compuestos Similares
Tris(4-bromophenyl)aminium hexachloroantimonate is unique due to its strong oxidizing properties and its ability to mediate a wide range of chemical reactions. Similar compounds include:
Tris(2,4-dibromophenyl)aminium hexachloroantimonate: (magic green), which has similar oxidizing properties but different reactivity due to the presence of additional bromine atoms.
Triphenylamine: The parent compound of tris(4-bromophenyl)aminium hexachloroantimonate, which lacks the bromine substituents and has different chemical properties.
These comparisons highlight the unique reactivity and versatility of tris(4-bromophenyl)aminium hexachloroantimonate in various chemical applications.
Propiedades
IUPAC Name |
hexachloroantimony(1-);tris(4-bromophenyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLIYPVGDLIKBB-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br3Cl6NSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)

![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B12408.png)

![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)




